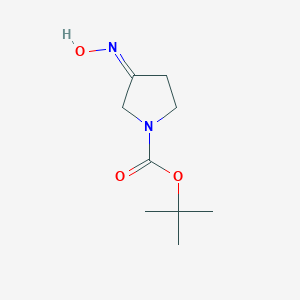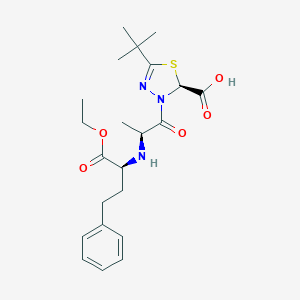
Bromure de (2,3-dihydro-1,4-benzodioxin-6-yl)magnésium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 2,3-dihydro-1,4-benzodioxin-6-yl group.
Applications De Recherche Scientifique
Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- has several scientific research applications, including:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Material Science: Utilized in the preparation of polymers and advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
Target of Action
3,4-(Ethylenedioxy)phenylmagnesium bromide is primarily used as a reagent in organic synthesis .
Mode of Action
As a Grignard reagent, 3,4-(Ethylenedioxy)phenylmagnesium bromide is highly reactive . It can participate in nucleophilic addition reactions with many unsaturated functional groups . The magnesium atom carries a partial negative charge, making it nucleophilic and able to attack electrophilic carbon atoms in carbonyl groups .
Biochemical Pathways
Instead, it is used in the synthesis of complex organic compounds, which may then interact with biological systems . For example, it has been used in the total synthesis of (+)-paulownin, (+)-vittatine, and (+)-magnostellin C .
Result of Action
The primary result of the action of 3,4-(Ethylenedioxy)phenylmagnesium bromide is the formation of new organic compounds through the creation of carbon-carbon and carbon-oxygen bonds . The specific molecular and cellular effects depend on the compounds that are synthesized using this reagent .
Action Environment
The efficacy and stability of 3,4-(Ethylenedioxy)phenylmagnesium bromide are influenced by environmental factors such as temperature, moisture, and the presence of other chemicals . It is sensitive to air and moisture, and it should be stored in a sealed container, away from heat and flame . It reacts with water, so it is typically used in anhydrous (water-free) conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-yl bromide with magnesium metal in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Tetrahydrofuran (THF)
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
In an industrial setting, the production of magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Continuous monitoring: To ensure the reaction proceeds efficiently
Purification: The product is typically purified by distillation or recrystallization to remove any unreacted starting materials or by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters
Solvents: Tetrahydrofuran (THF), diethyl ether
Catalysts: Copper(I) iodide for coupling reactions
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds
Coupled Products: Formed from reactions with electrophiles
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium, bromo(phenyl)-: Another Grignard reagent with a phenyl group instead of the 2,3-dihydro-1,4-benzodioxin-6-yl group.
Magnesium, bromo(methyl)-: A simpler Grignard reagent with a methyl group.
Uniqueness
Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- is unique due to the presence of the 2,3-dihydro-1,4-benzodioxin ring, which imparts specific reactivity and selectivity in chemical reactions. This structural feature allows for the synthesis of more complex and diverse organic molecules compared to simpler Grignard reagents.
Propriétés
IUPAC Name |
magnesium;3,6-dihydro-2H-1,4-benzodioxin-6-ide;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.BrH.Mg/c1-2-4-8-7(3-1)9-5-6-10-8;;/h1,3-4H,5-6H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARCANDIOTXHKA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C[C-]=C2.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrMgO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)
![[2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate](/img/structure/B34260.png)
![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)
![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)

![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)


![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)

